molecular formula C19H17N3O3 B12219214 N'-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide

N'-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide

Cat. No.: B12219214
M. Wt: 335.4 g/mol
InChI Key: GHDWICLCYFSPIM-UHFFFAOYSA-N
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Description

N’-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxycarbonyl group, a phenyl group, and a carbohydrazide moiety attached to the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the reaction with hydrazine hydrate to form the carbohydrazide moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N’-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carbohydrazide: Lacks the ethoxycarbonyl group but has similar structural features.

    N’-(methoxycarbonyl)-2-phenylquinoline-4-carbohydrazide: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-Phenylquinoline-4-carboxylic acid: Lacks the carbohydrazide moiety but shares the quinoline and phenyl groups.

Uniqueness

N’-(ethoxycarbonyl)-2-phenylquinoline-4-carbohydrazide is unique due to the presence of both the ethoxycarbonyl and carbohydrazide groups, which confer specific chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications in research and industry.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl N-[(2-phenylquinoline-4-carbonyl)amino]carbamate

InChI

InChI=1S/C19H17N3O3/c1-2-25-19(24)22-21-18(23)15-12-17(13-8-4-3-5-9-13)20-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,21,23)(H,22,24)

InChI Key

GHDWICLCYFSPIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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